
CDK8-IN-18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CDK8-IN-18, also known as ZINC584617986, is a potent and selective inhibitor of CDK8, also modulating CDK19.
科学的研究の応用
Cancer Research Applications
-
Colon Cancer
- Mechanism : CDK8-IN-18 has been shown to exert a tumor-suppressive effect specifically on colon cancer metastases. It inhibits the expression of matrix metalloproteinase inhibitors, thereby affecting tumor growth in the liver without significantly impacting primary tumors located in other sites .
- Case Study : A study demonstrated that inhibition of CDK8 led to reduced growth of colon cancer cells through downregulation of specific microRNAs that promote metastasis .
-
Leukemia
- Mechanism : Research indicates that CDK8 plays a role in maintaining leukemia cell survival. Inhibition using compounds like this compound can enhance disease latency in models of B-cell acute lymphoblastic leukemia (B-ALL) .
- Case Study : In vivo studies showed that loss of CDK8 significantly delayed the onset of leukemia, suggesting that targeting this kinase could be beneficial for treatment strategies .
-
Breast and Prostate Cancer
- Mechanism : CDK8 is implicated in the regulation of genes associated with breast and prostate cancers. Inhibition with this compound can disrupt the signaling pathways that drive tumorigenesis in these cancers .
- Case Study : High expression levels of CDK8 have been correlated with poor prognosis in breast cancer patients, indicating that targeting this kinase could improve treatment outcomes .
Comparative Efficacy
化学反応の分析
General Characteristics of CDK8 Inhibitors
CDK8 inhibitors typically function through ATP-competitive binding, targeting the kinase domain of CDK8/cyclin C complexes. Key structural features include:
- Pyridine/pyrrole scaffolds anchored in the kinase’s deep pocket.
- Hydrophobic substituents extending toward the hinge region and front pocket for enhanced selectivity .
- Type I binding mode , where inhibitors stabilize the DMG-in (Asp-Met-Gly) conformation of CDK8, contrasting with Type II inhibitors that induce DMG-out conformations .
Binding Kinetics and Structural Insights
- Hydrogen bonding with hinge-region residues (e.g., Met174, Ala173) is critical for residence time .
- Hydrophobic interactions in the front pocket (e.g., with Leu159, Val27) enhance selectivity over other kinases .
- Cation-π interactions involving residues like Arg356 in CDK8’s C-terminal tail contribute to high selectivity .
Example Inhibitors
Challenges in CDK8 Inhibitor Design
- Kinase selectivity : CDK8 shares structural homology with CDK19 and other kinases, necessitating precise substituent optimization .
- Cellular activity : Type II inhibitors (e.g., sorafenib) often show poor translation to cell-based assays due to slow equilibration with inactive kinase conformations .
- Thermodynamic stability : Compounds like 12 (IC₅₀ = 39.2 nM) enhance CDK8 thermal stability by 6°C in CETSA assays, indicating strong target engagement .
Recommendations for Further Inquiry
Given the absence of data on "CDK8-IN-18" in the provided sources, the following steps are advised:
- Consult specialized databases : PubChem, ChEMBL, or clinical trial registries for structural and kinetic data.
- Review recent patents : Focus on CDK8 inhibitors filed post-2023.
- Synthetic routes : Explore analogs of CCT251545 or Senexin B , which share pyridine cores and substituent patterns common in CDK8 inhibitors .
特性
CAS番号 |
1879980-97-8 |
---|---|
分子式 |
C18H17N5O |
分子量 |
319.37 |
IUPAC名 |
N-Methyl-3-[(1-methyl-1H-indazol-5-yl)methyl]-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O/c1-19-18(24)12-4-5-15-14(9-12)16(22-21-15)8-11-3-6-17-13(7-11)10-20-23(17)2/h3-7,9-10H,8H2,1-2H3,(H,19,24)(H,21,22) |
InChIキー |
ZKGWDQMQMQRGLJ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(NN=C2CC3=CC4=C(N(C)N=C4)C=C3)C=C1)NC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ZINC584617986; ZINC-584617986; ZINC 584617986; CDK8-IN-18; CDK8IN18; CDK8 IN 18; CDK8IN-18; CDK8 IN-18; CDK8-IN18; CDK8 IN18 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。